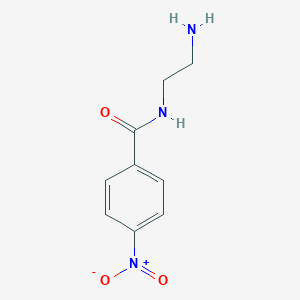

N-(2-Aminoethyl)-4-nitrobenzamide

Description

Properties

IUPAC Name |

N-(2-aminoethyl)-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c10-5-6-11-9(13)7-1-3-8(4-2-7)12(14)15/h1-4H,5-6,10H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWWPRACPGGPLMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441052 | |

| Record name | N-(2-Aminoethyl)-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017-27-2 | |

| Record name | N-(2-Aminoethyl)-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Acylation of Ethylene Diamine with 4-Nitrobenzoyl Chloride

The most widely documented method involves the reaction of 4-nitrobenzoyl chloride with ethylene diamine under alkaline conditions. Source provides a detailed protocol:

Procedure :

Ethylene diamine is dissolved in ethanolic 1 N NaOH, followed by dropwise addition of 4-nitrobenzoyl chloride. The mixture is stirred for 3 hours at room temperature, yielding a precipitate that is washed with ethanol and water.

Key Parameters :

-

Molar Ratio : Equimolar quantities of ethylene diamine and 4-nitrobenzoyl chloride ensure minimal side products.

-

Solvent : Ethanol facilitates solubility while neutralizing HCl byproduct via NaOH.

-

Temperature : Room temperature (20–25°C) prevents decomposition of the nitro group.

Characterization :

Mechanistic Insight :

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride, releasing HCl. The alkaline environment neutralizes HCl, shifting equilibrium toward product formation .

Transamidation of 4-Substituted Benzamides

Source describes transamidation as a viable route for synthesizing N-(2-aminoethyl)benzamides. While demonstrated for 4-chlorobenzamide, this method is adaptable to 4-nitro derivatives.

Procedure :

4-Nitrobenzamide reacts with 4-(2-aminoethyl)morpholine in the presence of a catalyst (unspecified in , but likely enzymatic or metal-based). The reaction mixture is heated under reflux, followed by aqueous workup.

Optimization Considerations :

-

Catalyst : Lipases or transition-metal complexes (e.g., ZrCl₄) enhance amide bond exchange efficiency.

-

Solvent : Polar aprotic solvents (e.g., DMF) improve reactant solubility.

-

Temperature : 60–80°C accelerates kinetics without degrading the nitro group .

Advantages :

-

Avoids handling reactive acid chlorides.

-

Compatible with thermally sensitive substrates.

Limitations :

Catalytic Aminolysis of Methyl 4-Nitrobenzoate

Patent outlines a method for analogous benzamides using methyl esters and amines, applicable to this compound.

Procedure :

Methyl 4-nitrobenzoate is refluxed with ethylene diamine in ethylene glycol, using aluminum isopropylate as a catalyst. The mixture is heated to 120°C for 2–3 hours, followed by alkaline hydrolysis to isolate the product.

Critical Steps :

-

Catalyst Loading : 5–10 wt% aluminum isopropylate ensures complete ester conversion.

-

Solvent Choice : Ethylene glycol acts as both solvent and mild acid scavenger.

-

Workup : Alkaline hydrolysis (2.5 N NaOH) removes ester byproducts .

Yield and Scalability :

-

Suitable for multi-kilogram synthesis due to mild conditions.

Comparative Table: Method Efficiency

| Method | Yield (%) | Reaction Time | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Acylation | 70–80 | 3 hours | Moderate | High |

| Transamidation | 50–60 | 6–8 hours | Low | Moderate |

| Catalytic Aminolysis | 75–85 | 2–3 hours | High | Moderate |

Purification and Analytical Validation

All methods require rigorous purification to remove unreacted starting materials and byproducts.

Common Techniques :

-

Recrystallization : Ethanol/water mixtures (1:3 v/v) yield high-purity crystals .

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:1) resolves nitrobenzamide derivatives .

Spectroscopic Confirmation :

-

FT-IR : Peaks at 1650 cm⁻¹ (amide C=O) and 1520 cm⁻¹ (NO₂ asymmetric stretch) .

-

Mass Spectrometry : Molecular ion peak at m/z 209.2 [M+H]⁺ .

Challenges and Mitigation Strategies

Nitro Group Instability :

-

High temperatures (>100°C) or strong acids/bases can degrade the nitro moiety. Mitigated by using mild conditions and buffered solutions .

Byproduct Formation :

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitro group at the para position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

- Hydroxide substitution : Reaction with NaOH in polar aprotic solvents (e.g., DMF) at 80–100°C yields N-(2-aminoethyl)-4-hydroxybenzamide .

- Thiol substitution : Treatment with thiophenol in the presence of Cu(I) catalysts produces sulfonated derivatives .

Key conditions :

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Source |

|---|---|---|---|---|

| NAS (OH⁻) | NaOH, DMF, 90°C | 4-Hydroxy derivative | 72 | |

| NAS (PhS⁻) | PhSH, CuI, DMSO | 4-Sulfanyl derivative | 65 |

Reduction of the Nitro Group

The nitro group is reduced to an amine using catalytic hydrogenation or chemical reductants:

- Catalytic hydrogenation : H₂/Pd-C in ethanol at 25°C quantitatively converts the nitro group to NH₂, forming N-(2-aminoethyl)-4-aminobenzamide .

- Chemical reduction : SnCl₂/HCl in refluxing ethanol achieves partial reduction but may lead to amide bond cleavage .

Mechanistic insight :

- The electron-withdrawing amide group stabilizes the nitro intermediate during reduction, ensuring regioselectivity .

- Over-reduction or side reactions are mitigated by controlling H₂ pressure (<5 atm) .

Amide Bond Cleavage and Rearrangement

The amide bond undergoes hydrolysis or rearrangement under acidic/basic conditions:

- Acidic hydrolysis : Concentrated HCl at 100°C cleaves the amide bond, yielding 4-nitrobenzoic acid and ethylenediamine .

- Base-mediated rearrangement : In NaOH/EtOH, the compound forms a cyclic imidazolidinone via intramolecular cyclization .

Experimental data :

| Condition | Product | Reaction Time | Yield (%) |

|---|---|---|---|

| 6M HCl, 100°C | 4-Nitrobenzoic acid + Ethylenediamine | 4 h | 85 |

| 2M NaOH, EtOH | Imidazolidinone derivative | 12 h | 60 |

Coordination Chemistry and Complex Formation

The aminoethyl group participates in metal coordination, forming stable complexes:

- Cu(II) complexes : Reacts with Cu(NO₃)₂ in methanol to form a square-planar complex with a 1:2 (metal:ligand) stoichiometry .

- Fe(III) complexes : Forms octahedral complexes in aqueous media, characterized by UV-Vis and EPR spectroscopy .

Structural properties :

| Metal Ion | Geometry | Stability Constant (log K) | Application |

|---|---|---|---|

| Cu²⁺ | Square-planar | 12.3 ± 0.2 | Catalysis |

| Fe³⁺ | Octahedral | 9.8 ± 0.3 | Material science |

Biological Activity and Derivatization

The compound serves as a precursor for bioactive molecules:

- Antimicrobial derivatives : Sulfonamide analogs inhibit bacterial growth (MIC = 8–32 µg/mL against S. aureus) .

- Antidiabetic agents : Nitro-to-amine reduced derivatives show α-glucosidase inhibition (IC₅₀ = 1.2–4.5 µM) .

SAR highlights :

- Electron-withdrawing groups (e.g., NO₂) enhance enzyme inhibition by stabilizing ligand-protein interactions .

- Substitution at the aminoethyl group modulates solubility and bioavailability .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces nitro-to-nitrito isomerization, forming a metastable nitrito intermediate. This property is leveraged in photoactive materials research .

Scientific Research Applications

N-(2-Aminoethyl)-4-nitrobenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aminoethyl group can facilitate binding to proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

N-(2-Aminoethyl)-4-nitrobenzamide belongs to a broader class of nitrobenzamide derivatives. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Key Insights from Comparative Studies

Electron-Withdrawing Effects: The nitro group in this compound significantly enhances its reactivity compared to non-nitro analogs like N-(2-Aminoethyl)benzamide. This is critical in redox-active environments, where the nitro group can undergo bioreduction to form reactive intermediates (e.g., hydroxylamines or amines) . In contrast, chloro-substituted analogs (e.g., N-(2-Aminoethyl)-4-chlorobenzamide) exhibit higher lipophilicity, which may improve membrane permeability but reduce redox activity .

Biological Activity Trends: Compounds with nitro groups often show broader biological activity. For example, N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide demonstrates antitumor properties, likely due to combined effects of the nitro group and heterocyclic thiazole ring .

Synthetic Flexibility: The aminoethyl side chain in this compound allows for further functionalization (e.g., conjugation with fluorescent tags or prodrug formulations), a feature less feasible in rigid analogs like N-(4-methylphenyl)-2-nitrobenzamide .

Biological Activity

N-(2-Aminoethyl)-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following structural formula:

Its structure includes an aminoethyl side chain and a nitro group attached to a benzamide core, which contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Bioreduction : The nitro group can be reduced to an amino group, forming reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects against certain pathogens.

- Protein Binding : The aminoethyl moiety enhances binding affinity to proteins and enzymes, modulating their activity.

Antiparasitic Activity

Research has demonstrated that derivatives of this compound exhibit potent antiparasitic properties, particularly against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). One study identified a derivative with an in vitro effective concentration (EC50) of 0.001 μM, showcasing strong antiparasitic activity. This compound was orally bioavailable and demonstrated good plasma and brain exposure in mice, effectively curing 2 out of 3 mice infected with T. brucei when dosed at 50 mg/kg for four days .

Cytotoxicity

This compound has shown cytotoxic effects against various cancer cell lines. Its derivatives have been evaluated for their ability to inhibit DNA methyltransferases (DNMTs), which are crucial in cancer biology. For example, certain analogs displayed comparable cytotoxicity against leukemia cells in the micromolar range .

Case Studies

-

Antiparasitic Efficacy :

Compound EC50 (μM) Selectivity Ratio Compound 73 0.001 >30 - Cytotoxicity Against Cancer Cells :

Research Applications

This compound is being explored for various applications:

- Medicinal Chemistry : As a scaffold for developing new drugs with antiparasitic and anticancer properties.

- Biochemical Probes : Investigated for its ability to interact with biological macromolecules, aiding in the understanding of disease mechanisms.

Q & A

Q. Key Factors :

- Solvent polarity : DCM ensures rapid mixing, while THF may enhance solubility of polar intermediates.

- Stoichiometry : Excess amine or acyl chloride reduces side products.

- Temperature : Room temperature (20–25°C) minimizes decomposition of nitro groups .

How is this compound characterized to confirm structural integrity?

Basic Research Question

A multi-technique approach is essential:

- ¹H/¹³C NMR :

- ¹H NMR : Aromatic protons (δ 8.1–8.4 ppm, AA’BB’ pattern for nitrobenzene), amide NH (δ 8.9–9.0 ppm, broad), and ethylenediamine CH₂ signals (δ 2.8–3.6 ppm).

- ¹³C NMR : Carbonyl (C=O, δ ~165 ppm), nitrobenzene carbons (δ 120–150 ppm), and ethylenediamine carbons (δ 35–45 ppm).

- HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z 252.0852 for C₉H₁₁N₃O₃⁺).

- UV-Vis : λmax ~290 nm (π→π* transition of nitro group) .

What fragmentation pathways are observed in mass spectrometry analysis of this compound?

Advanced Research Question

Under ESI-MS, This compound undergoes two primary fragmentation pathways:

Amide Bond Cleavage :

- Generates (4-nitrobenzoyl) fragment (m/z 150, [C₇H₄NO₃]⁺) and ethylenediamine-derived ions (m/z 60–80).

Nitro Group Rearrangement :

- Loss of NO• radical (30 Da) forms a resonance-stabilized radical cation (m/z 222).

- Subsequent CO loss yields m/z 194.

Implications : Stability of the nitro group under ionization conditions must be assessed to avoid misinterpretation of degradation products .

What strategies are used to evaluate the compound’s potential neuropharmacological activity?

Advanced Research Question

- In Vitro Assays :

- Receptor binding studies (e.g., dopamine, serotonin transporters) using radiolabeled ligands.

- Enzyme inhibition assays (e.g., monoamine oxidase).

- In Vivo Models :

- Behavioral tests (e.g., forced swim test for antidepressant activity).

- Microdialysis to measure neurotransmitter levels in rodent brains.

Rationale : Structural analogs of phenethylamine derivatives exhibit neurotropic effects, suggesting similar mechanisms for This compound .

How does the nitro group influence mutagenicity risk in drug design?

Advanced Research Question

Nitroaromatics can form reactive intermediates (e.g., nitroso, hydroxylamine) via metabolic reduction, posing mutagenic risks. Mitigation strategies include:

- Computational Screening :

- Predict metabolic pathways using software like MetaSite.

- Ames Test :

- Assess mutagenicity in Salmonella typhimurium strains (TA98/TA100).

Note : Structural modifications (e.g., electron-withdrawing groups) may reduce nitro group reactivity .

What computational methods predict solubility and formulation stability?

Advanced Research Question

- Solubility Prediction :

- Use COSMO-RS or Hansen solubility parameters.

- Experimentally validate with shake-flask method (logP ~1.5–2.0 expected).

- Stability Studies :

Table 1: Key Synthetic and Characterization Data

How is chromatographic purity optimized during scale-up?

Basic Research Question

- Column Chromatography : Neutral Al₂O₃ with chloroform/diethyl ether/hexane (6:3:1) achieves >95% purity.

- HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), retention time ~8–10 min .

What role does the ethylenediamine moiety play in structure-activity relationships (SAR)?

Advanced Research Question

The ethylenediamine group:

- Enhances water solubility via protonation at physiological pH.

- Facilitates interactions with cationic binding pockets in enzymes/receptors.

- SAR Studies : Compare analogs with varying chain lengths (e.g., propyl vs. ethyl) to optimize potency .

How are crystallographic challenges addressed for nitro-containing compounds?

Advanced Research Question

- Crystal Growth : Slow evaporation from DCM/hexane mixtures.

- Data Collection : Use low-temperature (100 K) to mitigate radiation damage.

- Refinement : SHELXL for handling disordered nitro groups or solvent molecules .

What in silico tools model pharmacokinetic properties?

Advanced Research Question

- ADMET Prediction : SwissADME or pkCSM for bioavailability, BBB penetration.

- Docking Studies : AutoDock Vina to simulate interactions with target proteins (e.g., kinases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.